molecular formula C22H22N4O2S B2874606 N1-(1-phenylethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899756-08-2

N1-(1-phenylethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2874606
CAS RN: 899756-08-2
M. Wt: 406.5
InChI Key: ZXWGOFFCZCPOPM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a phenyl group, an oxalamide group, and a thieno[3,4-c]pyrazole group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thieno[3,4-c]pyrazole group, for example, is a fused ring system that includes a five-membered ring containing two nitrogen atoms and a six-membered ring containing a sulfur atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine . The pyrazole ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as bis-pyrazolyl-thiazoles incorporating the thiophene moiety, have demonstrated potent anti-tumor activities. These compounds were synthesized through reactions involving specific intermediates and evaluated against hepatocellular carcinoma cell lines, showing promising activities (Gomha, Edrees, & Altalbawy, 2016).

Structural Studies

Structural analyses through spectroscopy and X-ray crystallography have provided insights into the molecular configurations of similar compounds. These studies have facilitated understanding the interaction mechanisms and potential therapeutic applications of these compounds (Jimeno et al., 2003).

Biological Activities

Compounds bearing resemblance in structure to N1-(1-phenylethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide have been investigated for their cytotoxic and antimicrobial activities. Such studies have revealed their potential against specific cancer cell lines and microorganisms, indicating their significance in developing new therapeutic agents (Asegbeloyin et al., 2014).

Antidepressant Activity

Research into pyrazoline derivatives, for instance, has shown potential antidepressant activities, highlighting the therapeutic possibilities of these compounds in treating depression. Such studies emphasize the importance of the chemical structure in defining the pharmacological properties of these compounds (Mathew, Suresh, & Anbazhagan, 2014).

Corrosion Inhibition

Apart from biomedical applications, derivatives of pyrazolone have been studied for their corrosion inhibition properties, particularly in protecting steel in acidic environments. These studies offer insights into the practical applications of these compounds in industrial settings (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).

properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-14-8-6-7-11-19(14)26-20(17-12-29-13-18(17)25-26)24-22(28)21(27)23-15(2)16-9-4-3-5-10-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWGOFFCZCPOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-phenylethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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